molecular formula C14H23NO3 B13570747 tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate

tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate

Cat. No.: B13570747
M. Wt: 253.34 g/mol
InChI Key: BACNTAKEOUOEQK-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, an oxadiazaspiro scaffold, and a carboxylate functional group. It is primarily used in the development of rigid linkers for targeted protein degradation and chemical conjugates .

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 2-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate

InChI

InChI=1S/C14H23NO3/c1-12(2,3)18-11(16)15-8-7-14(10-17-14)13(9-15)5-4-6-13/h4-10H2,1-3H3

InChI Key

BACNTAKEOUOEQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CO2)C3(C1)CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate typically involves multiple steps. One common method includes the condensation of tert-butyl 2-oxo-3-azabicyclo[3.3.1]nonane-9-carboxylate with 1,5-dibromopentane, followed by reduction and cyclization reactions. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate undergoes various chemical reactions, including:

  • Oxidation: This reaction can introduce oxygen-containing functional groups.
  • Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
  • Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate is used as a rigid linker in the development of bifunctional protein degraders, such as PROTACs (Proteolysis Targeting Chimeras). These linkers help optimize the 3D orientation of the degrader and enhance drug-like properties .

Biology and Medicine: In biology and medicine, this compound is utilized in the design of spirocyclic inhibitors targeting specific proteins, such as the MmpL3 protein of Mycobacterium tuberculosis. These inhibitors have shown high activity against antibiotic-sensitive and multiresistant strains of M. tuberculosis .

Industry: In the industrial sector, tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate is employed in the synthesis of various chemical conjugates and bioconjugation technologies .

Mechanism of Action

The mechanism of action of tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate involves its role as a rigid linker in PROTACs. These linkers facilitate the formation of a ternary complex between the target protein, the degrader, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent proteasomal degradation of the target protein . In the case of spirocyclic inhibitors, the compound targets the MmpL3 protein, disrupting its function and inhibiting the growth of M. tuberculosis .

Comparison with Similar Compounds

Similar Compounds::
  • tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Uniqueness: tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate is unique due to its specific spirocyclic structure, which provides a rigid and stable framework for various applications. This rigidity is crucial for optimizing the 3D orientation of bifunctional protein degraders and enhancing their efficacy .

Biological Activity

tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate is a complex organic compound recognized for its unique spirocyclic structure, which contributes to its biological activity and potential applications in medicinal chemistry. This compound features a tert-butyl ester group, an oxadiazaspiro scaffold, and a carboxylate functional group, making it valuable in the development of targeted therapies.

Chemical Structure and Properties

  • Molecular Formula: C₁₅H₁₉N₃O₄
  • Molecular Weight: 301.33 g/mol
  • CAS Number: 1234567-89-0 (example)

The compound's distinctive structure allows for rigidity, which is crucial for its role as a linker in various biochemical applications.

The primary biological activity of this compound is attributed to its function as a rigid linker in PROTACs (Proteolysis Targeting Chimeras) . This mechanism involves the formation of a ternary complex between the target protein, the degrader, and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of specific proteins. This process is particularly significant in targeting disease-related proteins for degradation, thereby offering therapeutic potential in various conditions including cancer and bacterial infections.

Case Studies and Research Findings

  • Targeting Mycobacterium tuberculosis:
    • Research indicates that derivatives of this compound exhibit inhibitory activity against the MmpL3 protein of Mycobacterium tuberculosis, showing effectiveness against both antibiotic-sensitive and multidrug-resistant strains. This highlights its potential as a new class of antibiotics targeting resistant bacterial infections .
  • Protein Degradation Applications:
    • Studies have demonstrated that compounds with similar spirocyclic structures are effective in developing bifunctional protein degraders that enhance drug-like properties through optimized 3D orientation .
  • Chronic Kidney Disease Treatment:
    • A related compound demonstrated significant soluble epoxide hydrolase (sEH) inhibitory activity, which is promising for treating chronic kidney diseases. The compound exhibited oral bioavailability and reduced serum creatinine levels in animal models .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReference
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylateSpirocyclicPROTAC development
tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylateSpirocyclicAntimicrobial
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylateSpirocyclicProtein degradation

This table illustrates the versatility of spirocyclic compounds in various biological applications, emphasizing their significance in drug design.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes, often utilizing specific catalysts to enhance yield and purity . In industrial settings, this compound serves as a building block for chemical conjugates and bioconjugation technologies, further expanding its utility beyond academic research.

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